Superior Neurological Outcomes Versus Enzyme Replacement Therapy in Phase III Gaucher Disease Type 3 Trial
In the randomized, double-blind, double-dummy Phase III LEAP2MONO trial (NCT02843035) in patients aged ≥12 years with Gaucher disease type 3 stabilized on enzyme replacement therapy (ERT), once-daily oral venglustat demonstrated statistically significant superiority over continued ERT on a combined neurological endpoint at 52 weeks . The global test incorporating the SARA modified total score (ataxia assessment) and RBANS (cognitive function) yielded p=0.007 favoring venglustat [1]. Systemic disease control measures (spleen volume, liver volume, hemoglobin) were maintained at parity between treatment arms, demonstrating that the neurological benefit was achieved without compromising peripheral disease management [2].
| Evidence Dimension | Neurological function improvement (global composite endpoint) |
|---|---|
| Target Compound Data | Significant improvement; global test p=0.007 across SARA modified total score and RBANS |
| Comparator Or Baseline | Enzyme replacement therapy (imiglucerase/Cerezyme) |
| Quantified Difference | Statistically significant superiority (p=0.007) on neurologic measures; systemic parameters comparable between arms |
| Conditions | Phase III LEAP2MONO trial; 52-week randomized, double-blind, double-dummy study; patients aged ≥12 years with Gaucher disease type 3 stabilized on ERT |
Why This Matters
This represents the first demonstration in a controlled Phase III trial that any GCS inhibitor can produce superior neurological outcomes compared to standard-of-care ERT in neuronopathic Gaucher disease, directly supporting procurement for translational and clinical research programs targeting CNS manifestations of glycosphingolipidoses.
- [1] Clinical Trial Vanguard. Successful Venglustat Phase 3 Trial Offers Hope for Gaucher. February 4, 2026. View Source
- [2] AllSci. Sanofi's venglustat hits Phase III endpoints in Gaucher disease. February 2, 2026. View Source
